2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate
Overview
Description
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate is a chemical compound with the molecular formula C9H9NO6 · xH2O and a molecular weight of 227.17 (anhydrous basis) . This compound is primarily used as a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate involves the functionalization of derivatives of 3,4-ethylenedioxypyrrole (EDOP) and 3,4-(1,3-propylenedioxy)pyrrole (ProDOP) . These derivatives are especially electron-rich monomers that yield highly electroactive and stable conducting polymers . N-Alkylations of ProDOP are carried out to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of propylenedioxypyrrole, which are used in the synthesis of conductive and electroactive polymers .
Scientific Research Applications
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of conductive polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of electrooptical polymers for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate involves its role as a monomer in the synthesis of conductive polymers. These polymers exhibit high electroactivity and stability, making them suitable for various applications. The molecular targets and pathways involved include the interaction of the monomer with other chemical species to form stable polymeric structures .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxypyrrole (EDOP): Another electron-rich monomer used in the synthesis of conductive polymers.
3,4-(1,3-Propylenedioxy)pyrrole (ProDOP): A closely related compound with similar electroactive properties.
Uniqueness
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate is unique due to its specific functionalization, which imparts high electroactivity and stability to the resulting polymers. This makes it particularly valuable for applications requiring durable and efficient conductive materials .
Properties
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6.H2O/c11-8(12)4-6-7(5(10-4)9(13)14)16-3-1-2-15-6;/h10H,1-3H2,(H,11,12)(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWAGXGPDRWHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2OC1)C(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584526 | |
Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-42-0 | |
Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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